Methyl 3-(3-hydroxyphenyl)benzoate
Overview
Description
Methyl 3-(3-hydroxyphenyl)benzoate is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid and features a hydroxyphenyl group attached to the benzoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-hydroxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-hydroxyphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: 3-(3-Hydroxyphenyl)benzoic acid or 3-(3-oxophenyl)benzoic acid.
Reduction: 3-(3-Hydroxyphenyl)benzyl alcohol.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 3-(3-hydroxyphenyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(3-hydroxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-hydroxyphenyl)benzoate: Similar structure but with the hydroxy group in a different position.
Methyl 3-(4-hydroxyphenyl)benzoate: Similar structure but with the hydroxy group on the para position of the phenyl ring.
Methyl 3-(2-hydroxyphenyl)benzoate: Similar structure but with the hydroxy group on the ortho position of the phenyl ring.
Uniqueness
Methyl 3-(3-hydroxyphenyl)benzoate is unique due to the specific positioning of the hydroxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its isomers.
Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJGZBZPAXAJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408276 | |
Record name | Methyl 3-(3-hydroxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252921-25-8 | |
Record name | Methyl 3-(3-hydroxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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